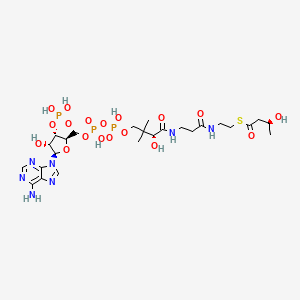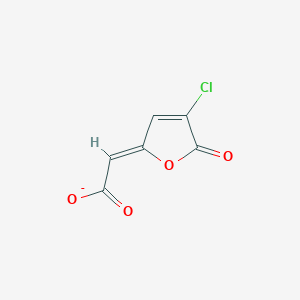
2,4-Dimethylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethylbenzoate is a dimethylbenzoate in which the two methyl groups are located at positions 2 and 4. It derives from a benzoate. It is a conjugate base of a 2,4-dimethylbenzoic acid.
Aplicaciones Científicas De Investigación
Molecular Structure and Behavior
- Molecules of 2,4-dimethylbenzoic acid form hydrogen-bonded dimers. The twist angle of the carboxyl group and the in-plane splaying of the methyl group in ortho position is critical to understanding how steric strains are released (Gliński et al., 2008).
Spectroscopic Investigations
- The molecular vibrations of 2,4-dimethylbenzoic acid (DMBA) have been extensively studied using Fourier transform infrared (FTIR) and FT-Raman spectroscopy, providing insights into its fundamental modes and electronic properties. The low HOMO-LUMO energy gap suggests potential intramolecular charge transfer in the molecule (Gobinath et al., 2017).
Synthesis and Characterization
- 2-Amino-4,5-dimethylbenzoic acid, a derivative of 2,4-dimethylbenzoic acid, has been synthesized through a series of reactions, with its structure characterized using various spectroscopic methods (Cheng Lin, 2013).
Applications in Coordination Chemistry
- Europium complexes with 2,4-dimethylbenzoic acid exhibit distinct structural arrangements and luminescence properties, which are significant for understanding the luminescence spectra corresponding to the characteristic emission transition of Eu(III) (Xia Li et al., 2007).
Antimicrobial and Anticancer Properties
- A study on a lichen-derived compound closely related to 2,4-dimethylbenzoic acid, 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid, revealed significant antimicrobial and anticancer activities, suggesting its potential as a drug target after further clinical evaluation (Aravind et al., 2014).
Propiedades
Fórmula molecular |
C9H9O2- |
|---|---|
Peso molecular |
149.17 g/mol |
Nombre IUPAC |
2,4-dimethylbenzoate |
InChI |
InChI=1S/C9H10O2/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5H,1-2H3,(H,10,11)/p-1 |
Clave InChI |
BKYWPNROPGQIFZ-UHFFFAOYSA-M |
SMILES |
CC1=CC(=C(C=C1)C(=O)[O-])C |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)[O-])C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[Bis(2-oxido-2-oxoethyl)amino]ethyl-(2-oxido-2-oxoethyl)amino]acetate; gadolinium(3+)](/img/structure/B1242617.png)








![8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, [1R-(exo,exo)]-](/img/structure/B1242632.png)
![N-[(3S,9Z,15S,21Z,27S,33Z)-15,27-Diacetamido-10,22,34-trimethyl-7,19,31-trioxido-2,8,14,20,26,32-hexaoxo-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-trien-3-yl]acetamide;iron(3+)](/img/structure/B1242633.png)



